1-(2-chlorobenzoyl)-4-(cyclopropanesulfonyl)piperazine
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Overview
Description
1-(2-chlorobenzoyl)-4-(cyclopropanesulfonyl)piperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a 2-chlorobenzoyl group and a cyclopropanesulfonyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzoyl)-4-(cyclopropanesulfonyl)piperazine typically involves the following steps:
Formation of 2-chlorobenzoyl chloride: This can be achieved by reacting 2-chlorobenzoic acid with thionyl chloride under reflux conditions.
Nucleophilic substitution: The 2-chlorobenzoyl chloride is then reacted with piperazine to form 1-(2-chlorobenzoyl)piperazine.
Sulfonylation: Finally, the 1-(2-chlorobenzoyl)piperazine is reacted with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzoyl)-4-(cyclopropanesulfonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoyl and sulfonyl groups.
Reduction: Reduced forms of the benzoyl and sulfonyl groups.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-(2-chlorobenzoyl)-4-(cyclopropanesulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzoyl)-4-(cyclopropanesulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorobenzoyl)piperazine: Lacks the cyclopropanesulfonyl group.
4-(cyclopropanesulfonyl)piperazine: Lacks the 2-chlorobenzoyl group.
1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine: Contains a methylsulfonyl group instead of a cyclopropanesulfonyl group.
Uniqueness
1-(2-chlorobenzoyl)-4-(cyclopropanesulfonyl)piperazine is unique due to the presence of both the 2-chlorobenzoyl and cyclopropanesulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2-chlorophenyl)-(4-cyclopropylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3S/c15-13-4-2-1-3-12(13)14(18)16-7-9-17(10-8-16)21(19,20)11-5-6-11/h1-4,11H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMJMQWYWFNDAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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